2-Bromo-6-(1,3-thiazol-5-yl)pyridine 2-Bromo-6-(1,3-thiazol-5-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14098917
InChI: InChI=1S/C8H5BrN2S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H
SMILES:
Molecular Formula: C8H5BrN2S
Molecular Weight: 241.11 g/mol

2-Bromo-6-(1,3-thiazol-5-yl)pyridine

CAS No.:

Cat. No.: VC14098917

Molecular Formula: C8H5BrN2S

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(1,3-thiazol-5-yl)pyridine -

Specification

Molecular Formula C8H5BrN2S
Molecular Weight 241.11 g/mol
IUPAC Name 5-(6-bromopyridin-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C8H5BrN2S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H
Standard InChI Key CHJUNLYPXAEBBX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)Br)C2=CN=CS2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines a pyridine ring—a six-membered aromatic system with one nitrogen atom—with a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur. The bromine substituent at the pyridine’s 2-position introduces steric and electronic effects that influence reactivity. Compared to analogues like 2-(2-bromo-1,3-thiazol-5-yl)pyridine, the distinct positioning of the bromine atom alters dipole moments and hydrogen-bonding capabilities.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC8H5BrN2S\text{C}_8\text{H}_5\text{BrN}_2\text{S}
Molecular Weight241.11 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited data; soluble in DMF, DMSO

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) studies of related brominated pyridine-thiazole hybrids reveal distinct signals for aromatic protons and heteroatom environments. For instance, the 1H^1\text{H}-NMR spectrum of 2,6-bis(5-benzoyl-2-aminothiazol-4-yl)pyridine—a derivative—shows singlet peaks at δ 4.45 ppm for amino groups and multiplet signals between δ 6.91–8.01 ppm for aromatic protons . Infrared (IR) spectra typically exhibit carbonyl stretching vibrations near 1720 cm1^{-1} and N–H stretches at 3309–3127 cm1^{-1} .

Synthesis and Production Methodologies

Catalyst-Free Bromination Strategies

A breakthrough in synthesizing brominated pyridine derivatives involves NBS under solvent-free conditions. For example, pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) compounds are prepared by grinding pyridine-2,6-bis(1,3-dicarbonyl) derivatives with NBS in a mortar, achieving yields exceeding 90% . This method avoids toxic solvents and simplifies purification, making it scalable for industrial applications.

Table 2: Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) Derivatives

Starting MaterialBrominating AgentConditionsYield (%)
Pyridine-2,6-bis(1-methyl-propane-1,3-dione)NBSSolvent-free, 30 min91
Pyridine-2,6-bis(1-ethoxycarbonyl-propane-1,3-dione)NBSDiethyl ether, 8–14 h81

Thiazole Ring Formation

The thiazole component is constructed via cyclization reactions. Treatment of 2-bromo-1,3-dicarbonyl compounds with primary amines and carbon disulfide (CS2\text{CS}_2) in water yields thiazoline-2-thiones . For instance, refluxing pyridine-2,6-bis(2-bromo-1-methyl-propane-1,3-dione) with thiourea and potassium carbonate produces 2,6-bis(5-benzoyl-2-aminothiazol-4-yl)pyridine in 65% yield .

Research Findings and Biological Relevance

Reactivity in Cross-Coupling Reactions

The bromine substituent serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings. In model reactions, palladium-catalyzed arylation of analogous bromopyridines introduces aryl groups at the 2-position, enabling the construction of biaryl systems for drug discovery.

Applications in Medicinal Chemistry and Material Science

Drug Discovery Scaffolds

The compound’s dual heterocyclic architecture makes it a versatile scaffold for kinase inhibitors and antimicrobial agents. Molecular docking simulations suggest high affinity for EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), positioning it as a candidate for oncology therapeutics.

Coordination Chemistry and Ligand Design

The nitrogen and sulfur atoms in the thiazole ring enable chelation of transition metals. Copper(II) complexes of related thiazole-pyridine hybrids exhibit enhanced photocatalytic activity in organic transformations, such as C–N bond formation .

Future Directions and Challenges

Optimization of Synthetic Protocols

Current methods require refinement to reduce byproducts in large-scale production. Flow chemistry systems could enhance heat transfer and mixing efficiency, improving yields beyond 95%.

Expanded Biological Screening

Comprehensive in vitro and in vivo studies are needed to validate preliminary bioactivity claims. Priority targets include SARS-CoV-2 main protease (Mpro^\text{pro}) and multidrug-resistant Gram-negative bacteria.

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